Benzofuran-3-boronic Acid

Übersicht

Beschreibung

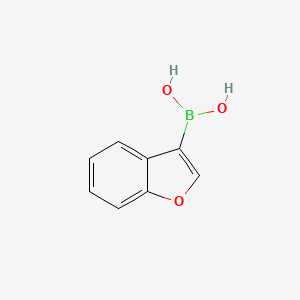

Benzofuran-3-boronic acid is an organic compound with the molecular formula C8H7BO3. It is a derivative of benzofuran, a bicyclic structure consisting of a benzene ring fused to a furan ring. The boronic acid group attached at the 3-position of the benzofuran ring imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The primary method for synthesizing benzofuran-3-boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of this compound often employs Suzuki-Miyaura coupling reactions. This method involves the coupling of benzofuran derivatives with boronic acid derivatives in the presence of a palladium catalyst. The reaction conditions are mild and environmentally friendly, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

Benzofuran-3-boronic acid is a critical reagent in Suzuki-Miyaura coupling , a palladium-catalyzed reaction forming carbon-carbon bonds. This reaction typically involves aryl halides or pseudohalides and proceeds under mild conditions.

Key features:

-

Chemoselectivity : Tolerance for diverse functional groups (esters, nitriles, amides) due to mild reaction conditions .

-

Steric effects : Electron-withdrawing substituents on coupling partners enhance reactivity .

Borylative Cyclization

BCl₃-mediated cyclization of ortho-alkynyl thioanisoles or anisoles generates this compound derivatives. This metal-free method proceeds via trans-haloboration followed by intramolecular cyclization .

Mechanistic steps :

-

BCl₃ coordination to alkyne or heteroatom.

-

Chloride transfer to form a vinylboron intermediate.

-

Cyclization to yield this compound derivatives.

Advantages :

Antiviral Agents

-

GSK8175 : A benzoxaborole-fused benzofuran derivative incorporating boronic acid showed potent HCV NS5B polymerase inhibition (EC₅₀ = 3.2 nM) .

-

Metabolic stability : Structural modifications (e.g., N-phenyl substitution) reduced benzylic oxidation, extending plasma half-life in preclinical models .

Fluorescent Probes

-

Functionalized this compound derivatives serve as bioimaging agents , enabling real-time tracking of cellular processes via fluorescence .

Stability and Reactivity

-

Hydrolytic stability : Stable in anhydrous organic solvents but undergoes slow hydrolysis in aqueous media (t₁/₂ ~1 month in THF-d₈) .

-

Incompatibilities : Reacts with strong oxidizing agents and bases, necessitating storage under inert conditions .

Emerging Methodologies

-

Electrophilic borylation : Direct functionalization of benzofuran cores using Cu(I)/LiOt-Bu systems .

-

One-pot cascades : Sequential Suzuki coupling/cyclization to access polycyclic benzofurans .

This compound’s versatility in cross-coupling, catalysis, and drug design underscores its importance in modern organic synthesis. Ongoing research focuses on optimizing its catalytic efficiency and expanding its utility in green chemistry applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Benzofuran-3-boronic acid serves as a useful building block in the synthesis of biologically active compounds.

Antimicrobial Activity:

Research indicates that benzofuran derivatives exhibit significant antimicrobial effects. For instance, a study synthesized several benzofuran derivatives and evaluated their activity against various bacterial strains. Compounds derived from benzofuran showed minimum inhibitory concentration (MIC) values ranging from 50 to 200 μg/mL against Gram-positive bacteria and fungi like Candida albicans .

Anticancer Potential:

this compound is also explored for its anticancer properties. A review highlighted its potential as a scaffold for designing new anticancer agents, particularly against breast cancer . The compound's ability to inhibit specific biological pathways involved in cancer progression makes it a candidate for further investigation.

Organic Synthesis

This compound is utilized in organic synthesis as a versatile intermediate. Its boronic acid functionality allows for coupling reactions with various electrophiles through Suzuki-Miyaura cross-coupling reactions.

Case Study:

In synthetic organic chemistry, this compound has been used to create complex molecular architectures. For example, researchers employed it to synthesize novel benzofuran derivatives that demonstrated enhanced biological activities compared to their parent compounds . The ability to modify the benzofuran structure by introducing different substituents has led to the development of compounds with tailored properties.

Material Science

The chemical properties of this compound extend into material science, where it is investigated for its potential use in creating functional materials.

Case Study:

Recent studies have explored the use of this compound in developing sensors and electronic materials due to its electron-rich nature and ability to form stable complexes with metals . This application is particularly relevant in the design of organic semiconductors and photovoltaic devices.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of benzofuran-3-boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The compound’s biological activity is often attributed to its ability to interfere with cellular processes by targeting specific enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Furan: An analog without the fused benzene ring.

Indole: An analog with a nitrogen atom instead of oxygen.

Benzothiophene: An analog with a sulfur atom instead of oxygen.

Isobenzofuran: An isomer with oxygen in the adjacent position.

Uniqueness: Benzofuran-3-boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and biological activity. This makes it a valuable compound in various fields, particularly in organic synthesis and medicinal chemistry .

Biologische Aktivität

Benzofuran-3-boronic acid (BFBA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of cancer treatment and antiviral applications. This article explores the biological activity of BFBA, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula CHBO, features a boronic acid functional group attached to a benzofuran moiety. The presence of the boronic acid group enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

BFBA exhibits a variety of biological activities, including:

- Antitumor Activity : BFBA has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

- Antiviral Properties : It has been studied for its ability to inhibit viral replication, particularly in hepatitis C virus (HCV) models.

The antitumor activity of BFBA is primarily attributed to its ability to inhibit tubulin polymerization, which is crucial for cell division. Studies have demonstrated that BFBA can significantly disrupt the mitotic spindle formation in cancer cells.

Table 1: Antitumor Activity of this compound

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 0.56 | Inhibition of tubulin polymerization |

| HL-60 (Leukemia) | 1.2 | Induction of apoptosis | |

| MCF-7 (Breast Cancer) | 0.75 | Cell cycle arrest |

The most notable finding is that BFBA exhibits an IC value of 0.56 µM against A549 cell lines, indicating potent antiproliferative activity comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4) .

Case Studies

A study published in Molecules highlighted BFBA's efficacy against various cancer cell lines. The compound induced significant apoptosis, as evidenced by increased caspase-3 activation in treated cells compared to controls. Flow cytometry analysis indicated that BFBA-treated cells exhibited G2/M phase arrest, further confirming its role as an antitumor agent .

Antiviral Activity

BFBA's antiviral properties have been explored mainly in the context of HCV. The compound has been shown to bind effectively to the NS5B polymerase, inhibiting RNA replication.

Table 2: Antiviral Efficacy of this compound

| Compound | Virus | Viral Load Reduction (log IU/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | HCV GT 1-6 | 1.33 | Inhibition of NS5B polymerase |

In clinical trials, a single oral dose of BFBA resulted in a statistically significant decrease in plasma HCV RNA levels . This reduction highlights its potential as a therapeutic agent for HCV infections.

Safety and Toxicity

While BFBA shows promising biological activities, safety assessments are crucial for its development as a therapeutic agent. Preliminary toxicological studies indicate that BFBA has a favorable safety profile at therapeutic doses; however, further investigations are necessary to fully understand its long-term effects and potential toxicity .

Eigenschaften

IUPAC Name |

1-benzofuran-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUGYZQSDFQVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=COC2=CC=CC=C12)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634155 | |

| Record name | 1-Benzofuran-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317830-83-4 | |

| Record name | 1-Benzofuran-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzofuran-3-boronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.